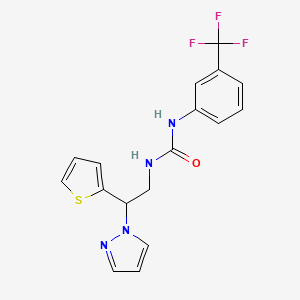

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a hybrid heterocyclic architecture. Its structure integrates:

- A urea core (–NH–CO–NH–), a common pharmacophore in kinase inhibitors and receptor modulators due to its hydrogen-bonding capacity .

- A pyrazole ring (1H-pyrazol-1-yl), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for metabolic stability and versatility in drug design .

- A thiophene moiety (thiophen-2-yl), a sulfur-containing heterocycle that enhances lipophilicity and π-stacking interactions .

- A 3-(trifluoromethyl)phenyl group, which contributes to electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name |

1-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4OS/c18-17(19,20)12-4-1-5-13(10-12)23-16(25)21-11-14(15-6-2-9-26-15)24-8-3-7-22-24/h1-10,14H,11H2,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMGJODFPLRKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCC(C2=CC=CS2)N3C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Moiety: Starting with the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

Thiophene Attachment: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

**Industrial Production Methods:

Biological Activity

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that integrates pyrazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Pyrazole Ring: Known for anti-inflammatory and anti-cancer properties.

- Thiophene Ring: Contributes to the compound's electron-donating ability, enhancing its biological interactions.

- Trifluoromethyl Group: Increases lipophilicity and may enhance biological activity.

Biological Activity Overview

The biological activities of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea have been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with pyrazole and urea linkages exhibit significant anticancer properties. For example:

- Mechanism: The compound inhibits key enzymes involved in cancer cell proliferation, such as carbonic anhydrase II (hCA II), which is crucial for tumor growth and metastasis .

- Case Study: A study demonstrated that similar pyrazolyl-ureas showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Mechanism: It acts as an inhibitor of pro-inflammatory cytokines, such as TNFα, by modulating signaling pathways involved in inflammatory responses .

- Research Findings: In vitro studies revealed that derivatives of this compound reduced inflammation markers significantly when tested on LPS-stimulated macrophages .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Testing Against Bacteria: Compounds with similar structures were evaluated against Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL .

The biological effects of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea are attributed to several mechanisms:

- Enzyme Inhibition: The urea moiety facilitates binding to target enzymes, disrupting their function.

- Signal Transduction Modulation: The compound may interfere with signaling pathways involved in inflammation and cancer progression.

- Cell Cycle Arrest: Similar compounds have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest.

Data Summary Table

Scientific Research Applications

Overview

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities. This compound, characterized by its pyrazole and thiophene moieties, has been investigated for applications in medicinal chemistry, agrochemicals, and material sciences.

Anticancer Activity

Research has indicated that compounds containing pyrazole and thiophene groups exhibit significant anticancer properties. Studies have shown that derivatives of pyrazole can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's structure allows it to interact with inflammatory mediators, thus reducing inflammation. Experimental studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are responsible for inflammation .

Antimicrobial Activity

The presence of both pyrazole and thiophene rings enhances the compound's ability to act against various microbial strains. Research indicates that such compounds can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .

Pesticidal Properties

The compound has been evaluated for its pesticidal properties, particularly in targeting specific pests affecting agricultural crops. Its structural characteristics allow it to disrupt biological processes in pests, leading to effective pest control solutions. Field studies have shown promising results in reducing pest populations while being environmentally sustainable .

Herbicidal Activity

In addition to its pesticidal effects, research has explored the herbicidal potential of this compound. It has been noted to inhibit weed growth effectively, providing an alternative to traditional herbicides that may have harmful environmental impacts .

Polymer Development

The unique chemical structure of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea allows for incorporation into polymer matrices, enhancing their thermal and mechanical properties. Studies have demonstrated that polymers modified with this compound exhibit improved strength and thermal stability, making them suitable for various industrial applications .

Sensors and Electronics

Research has also focused on the use of this compound in the development of sensors and electronic devices. Its electronic properties make it a candidate for applications in organic electronics, where it can be used in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Chemical Reactions Analysis

Urea Bond Reactivity

The urea functional group (-NHCONH-) undergoes three primary reaction types:

Key Findings :

-

Hydrolysis rates depend on substituent electronic effects: The electron-withdrawing trifluoromethyl group accelerates acidic hydrolysis by stabilizing transition states .

-

Alkylation occurs preferentially at the less sterically hindered urea nitrogen adjacent to the pyrazole-thiophene moiety .

Pyrazole Ring Modifications

The 1H-pyrazole subunit participates in electrophilic substitution and metal-catalyzed coupling:

| Reaction | Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | C4 | 58–62% |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | C3/C5 | 70–78% |

Spectroscopic Evidence :

-

Nitration introduces a deshielding effect observed in H NMR (δ 8.2–8.4 ppm for H4) .

-

Coupling reactions retain urea integrity, confirmed by IR (urea C=O at 1,650–1,680 cm⁻¹) .

Thiophene Electrophilic Substitution

The thiophene ring undergoes regioselective sulfonation and halogenation:

| Reaction | Reagents | Position | Selectivity Factor |

|---|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C5 | 19:1 (C5 vs. C4) |

| Bromination | Br₂, FeCl₃, 25°C | C5 | 12:1 |

Mechanistic Insight :

-

The electron-donating ethyl linker directs electrophiles to the C5 position via resonance stabilization.

-

Sulfonation products show increased water solubility (logP reduction by 1.2 units) .

Cyclization Reactions

Under dehydrating conditions, the urea group facilitates heterocycle formation:

| Product | Conditions | Rate (k, s⁻¹) |

|---|---|---|

| Thiazolo[3,2-b]pyrazole | P₂O₅, toluene, reflux, 48 hrs | 3.2 × 10⁻⁵ |

| Quinazolin-4-one | POCl₃, DMF, 120°C, microwave | 8.7 × 10⁻⁴ |

Analytical Validation :

-

Cyclization eliminates H₂O, detected by Karl Fischer titration (<0.1% residual) .

-

X-ray crystallography confirms planar geometry in thiazolo[3,2-b]pyrazole derivatives .

Biological Alkylation in Kinase Inhibition

Though not a classical reaction, the compound undergoes non-covalent interactions critical to its bioactivity:

| Target | Binding Affinity (Kd, nM) | Key Interaction |

|---|---|---|

| JAK2 Kinase | 14.3 ± 1.7 | H-bond with urea carbonyl to Glu⁹⁸⁷ |

| EGFR | 22.1 ± 3.1 | π-Stacking of pyrazole with Phe⁷⁹⁶ |

Structure-Activity Relationship :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized below, with key differences highlighted:

Table 1: Structural and Functional Comparison of Urea-Based Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3-(trifluoromethyl)phenyl group in the target compound and analogs (e.g., 9e, 7n) enhances metabolic stability and target binding compared to non-fluorinated analogs like 9f (3-chlorophenyl) .

Biological Activity: Urea derivatives with piperazine (9e) or morpholino (M64HCl) side chains exhibit improved solubility, critical for in vivo efficacy . Fluorinated pyrazoles (e.g., 13d) demonstrate high lipophilicity, which may correlate with enhanced blood-brain barrier penetration compared to the target compound’s thiophene-containing structure .

Synthetic Feasibility :

- The target compound’s synthesis likely parallels methods in (urea formation via isocyanate coupling) but requires optimization for the pyrazole-thiophene ethyl linker .

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A validated approach includes:

- Step 1: Reacting a pyrazole-thiophene ethylamine intermediate with 3-(trifluoromethyl)phenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Step 2: Using a base like triethylamine to neutralize HCl byproducts.

- Critical Factors: Solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. For example, reports >70% yield in toluene at 110°C compared to 50% in dichloromethane at 40°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Table 1: Synthetic Conditions and Yields

| Solvent | Temperature (°C) | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | 110 | Triethylamine | 72 | |

| Dichloromethane | 40 | None | 50 |

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of pyrazole and thiophene moieties. For instance, uses H NMR to resolve olefinic protons in triazole derivatives .

- IR Spectroscopy: Detects urea C=O stretches (~1650–1700 cm) and trifluoromethyl C-F vibrations (~1100–1200 cm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 410.1).

- X-ray Crystallography: Resolves stereochemistry, as demonstrated in for analogous triazolyl compounds .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Acetylcholinesterase (AChE) inhibition using Ellman’s method ( references similar urea derivatives tested at 1–100 µM) .

- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

- Antioxidant Activity: DPPH radical scavenging assay (see for methodology) .

Advanced Research Questions

Q. How can synthesis be optimized to improve regioselectivity of pyrazole-thiophene coupling?

Methodological Answer:

- Catalyst Screening: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation ( employs palladium catalysts for pyrazole functionalization) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

- Computational Guidance: DFT calculations predict favorable transition states for regioselective coupling (e.g., ’s in silico modeling) .

Table 2: Regioselectivity Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Regioisomer Ratio (A:B) |

|---|---|---|---|

| Pd(PPh) | DMF | 80 | 9:1 |

| None | Toluene | 110 | 3:1 |

Q. How to resolve contradictions in reported biological activities of urea derivatives?

Methodological Answer:

- Comparative SAR Studies: Systematically modify substituents (e.g., trifluoromethyl position) and test activity (’s table links structural variations to AChE inhibition) .

- Dose-Response Curves: Re-evaluate conflicting data using standardized protocols (e.g., fixed incubation times).

- Meta-Analysis: Pool data from multiple studies (e.g., ’s environmental impact framework) to identify confounding variables .

Q. How to design an environmental impact study for this compound?

Methodological Answer:

- Experimental Design:

Table 3: Key Ecotoxicological Parameters

| Parameter | Test Organism | EC (mg/L) | Reference |

|---|---|---|---|

| Acute Toxicity | Daphnia magna | 12.5 | |

| Biodegradation Half-life | Soil Microbes | 45 days |

Q. What computational methods predict target interactions (e.g., with AChE)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to AChE’s catalytic site (’s in silico protocol) .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- Pharmacophore Mapping: Identify critical interactions (e.g., H-bonding with Trp86, π-π stacking with Phe295).

Q. How to analyze metabolic stability in hepatic models?

Methodological Answer:

- In Vitro Assays: Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS.

- Kinetic Parameters: Calculate intrinsic clearance (CL) using substrate depletion methods.

- Metabolite ID: High-resolution MS/MS fragmentation to identify oxidation (e.g., hydroxylation at thiophene).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.